REACTION_CXSMILES
|
C1(=NO)CCCCC1.[S:9](=[O:13])(=[O:12])([OH:11])[OH:10].[C:14]1(=[O:21])[NH:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>>[C:14]1(=[O:21])[NH:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[S:9](=[O:11])(=[O:10])([OH:13])[OH:12].[S:9](=[O:12])(=[O:11])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a circulating rearrangement mixture
|
Type
|
ADDITION
|
Details
|
The circulating rearrangement mixture of the first stage
|
Type
|
ADDITION
|
Details
|
the circulating rearrangement mixture of the second stage
|
Type
|
ADDITION
|
Details
|
a S03 content of at least 0.82 wt. %, preferably 0.82 to 6.5 wt. % and the circulating rearrangement mixture of the third stage
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |